molecular formula C21H20FN3O2S2 B2521036 N-(3,4-dimethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 942001-23-2

N-(3,4-dimethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2521036
CAS RN: 942001-23-2
M. Wt: 429.53
InChI Key: YWQIILJXJYGMTB-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a novel molecule that appears to be related to a class of bioactive molecules with potential antitumor activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as thiazole, acetamide, and aromatic rings with substituents like fluorine are common in the literature for their biological activities, particularly in cancer research.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of an acetamide group attached to a thiazole ring, which is further substituted with various aromatic or heteroaromatic rings. For instance, the synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives involves the coupling of aminophenyl groups with thiazole rings, followed by acetylation to introduce the acetamide functionality . Similarly, the synthesis of benzothiazole derivatives also includes the formation of an acetamide group, which is a common structural feature in these molecules .

Molecular Structure Analysis

The molecular structure of related compounds shows significant interactions that contribute to their stability and potential biological activity. For example, the crystal structure of a related molecule, 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, reveals dihedral angles between the acetamide group and the phenyl and thiazole rings, which could influence the molecule's interaction with biological targets. Hydrogen bonding and π-π interactions also play a role in the molecular arrangement in the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored in the context of their antitumor activity. The presence of an acetamide group adjacent to a thiazole ring and various substituents like fluorine can affect the molecule's ability to interact with biological targets, such as enzymes or receptors involved in cancer cell proliferation. The introduction of different heterocyclic rings is a common strategy to modulate the compound's reactivity and optimize its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of heteroatoms such as nitrogen, sulfur, and fluorine can affect the compound's solubility, stability, and overall pharmacokinetic profile. The intermolecular interactions observed in the crystal structures, such as hydrogen bonding and π interactions, can also impact the compound's solubility and crystallinity, which are important factors for drug development .

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S2/c1-13-3-6-17(9-14(13)2)24-19(26)10-18-11-28-21(25-18)29-12-20(27)23-16-7-4-15(22)5-8-16/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQIILJXJYGMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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